molecular formula C13H18O2 B15206685 4-Ethyl-2-(4-methoxyphenyl)tetrahydrofuran

4-Ethyl-2-(4-methoxyphenyl)tetrahydrofuran

Cat. No.: B15206685
M. Wt: 206.28 g/mol
InChI Key: IHSRXUXBAGUENX-UHFFFAOYSA-N
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Description

4-Ethyl-2-(4-methoxyphenyl)tetrahydrofuran is an organic compound belonging to the class of tetrahydrofurans. Tetrahydrofurans are heterocyclic compounds containing a five-membered ring with four carbon atoms and one oxygen atom. The presence of an ethyl group and a methoxyphenyl group in its structure makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-(4-methoxyphenyl)tetrahydrofuran can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-methoxybenzaldehyde with ethylmagnesium bromide followed by cyclization can yield the desired compound. The reaction conditions typically involve the use of solvents like tetrahydrofuran (THF) and catalysts such as Lewis acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-(4-methoxyphenyl)tetrahydrofuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

4-Ethyl-2-(4-methoxyphenyl)tetrahydrofuran has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a solvent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-(4-methoxyphenyl)tetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyltetrahydrofuran: A similar compound with a methyl group instead of an ethyl group.

    4-Methyl-2-(4-methoxyphenyl)tetrahydrofuran: A compound with a methyl group at the 4-position instead of an ethyl group.

    2-Ethyl-4-methoxytetrahydrofuran: A compound with an ethyl group at the 2-position and a methoxy group at the 4-position.

Uniqueness

4-Ethyl-2-(4-methoxyphenyl)tetrahydrofuran is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective or suitable.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

4-ethyl-2-(4-methoxyphenyl)oxolane

InChI

InChI=1S/C13H18O2/c1-3-10-8-13(15-9-10)11-4-6-12(14-2)7-5-11/h4-7,10,13H,3,8-9H2,1-2H3

InChI Key

IHSRXUXBAGUENX-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(OC1)C2=CC=C(C=C2)OC

Origin of Product

United States

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